(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide
Description
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide is a phosphonium salt widely utilized in organic synthesis, particularly in Wittig and related olefination reactions. Its structure comprises a triphenylphosphonium core, an allyl group, and an ethoxycarbonyl substituent, which collectively enhance its reactivity as a ylide precursor. The ethoxycarbonyl moiety stabilizes the ylide intermediate, enabling selective alkene formation . Applications span pharmaceuticals, materials science, and chemical research, where it facilitates the synthesis of complex alkenes and conjugated systems .
Properties
CAS No. |
38104-00-6 |
|---|---|
Molecular Formula |
C24H24BrO2P |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-ethoxycarbonylprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H24O2P.BrH/c1-3-26-24(25)20(2)19-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
MBZZAIJHGHAGNU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Phosphonium Salt Formation
Method Overview:
This approach involves the reaction of triphenylphosphine with suitable alkyl halides or related electrophiles under controlled conditions to generate the phosphonium bromide derivative. The key is to introduce the allyl and ethoxycarbonyl groups onto the triphenylphosphonium core.
-
- Triphenylphosphine (Ph₃P)
- 2-bromo-3-(ethoxycarbonyl)propene or analogous allylic halides
- Hydrobromic acid or other bromide sources
-
- Solvent: Polar aprotic solvents such as acetonitrile, ethanol, or acetone are preferred to facilitate nucleophilic substitution.
- Temperature: Reflux conditions (around 80–120°C) to promote the nucleophilic attack of triphenylphosphine on the electrophilic allylic halide.
- Duration: Typically 12–24 hours to ensure complete conversion.
-
- Triphenylphosphine attacks the electrophilic carbon in the allylic halide, forming the phosphonium salt.
- The bromide ion acts as the counterion, resulting in the formation of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide .
Data Table 1: Typical Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Acetonitrile, ethanol, acetone | Selected based on solubility and reactivity |
| Temperature | 80–120°C | Reflux conditions |
| Reaction Time | 12–24 hours | Ensures complete reaction |
| Molar Ratio | Triphenylphosphine : Allylic halide = 1:1 | Slight excess of triphenylphosphine can improve yield |
Preparation via Phosphonium Salt from Ethyl 2-(Bromomethyl)acrylate
Method Overview:
This method involves the synthesis of an allylic bromide precursor followed by its reaction with triphenylphosphine.
- Step 1: Synthesize ethyl 2-(bromomethyl)acrylate via bromination of ethyl acrylate derivatives.
- Step 2: React the bromomethyl derivative with triphenylphosphine in a suitable solvent under reflux, facilitating nucleophilic substitution to yield (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide .
- Solvent: Acetonitrile or ethanol.
- Temperature: 80–100°C.
- Duration: 12–18 hours.
Note:
This pathway allows for better control over the introduction of the ethoxycarbonyl group and the allylic position, leading to higher purity of the final phosphonium salt.
Recrystallization and Purification
Post-synthesis, the crude product typically undergoes purification:
-
- Dissolve the crude product in acetonitrile or ethanol.
- Recrystallize by cooling to room temperature or below.
- Filter and dry under vacuum at 100°C for 8–24 hours to obtain pure (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide .
-
- Typical yields range from 90–95%.
- Purity exceeds 99% as confirmed by NMR and melting point analysis.
Notable Research Findings and Data
Summary of Preparation Strategy
Chemical Reactions Analysis
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reaction: This compound is often used in Wittig reactions to form alkenes from aldehydes or ketones.
Scientific Research Applications
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including alkenes and dienes.
Biology: It can be used as a reagent in the study of biological molecules and their interactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide involves its ability to act as a phosphonium ylide in Wittig reactions. The compound forms a stable ylide intermediate, which then reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the presence of the triphenylphosphonium group, which stabilizes the ylide intermediate .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Bromides
2.1 Structural and Functional Group Variations
Phosphonium bromides share the triphenylphosphonium core but differ in substituents, which dictate reactivity, solubility, and application. Key examples include:
2.2 Reactivity and Mechanistic Differences
- Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound stabilizes ylides via resonance, favoring Wittig reactions with aldehydes to form α,β-unsaturated esters . In contrast, (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide generates less stabilized ylides, requiring stronger bases for activation .
- Electron-Donating Groups (EDGs): (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide produces highly nucleophilic ylides due to EDGs, enabling reactions with sterically hindered ketones .
- Bifunctional Derivatives: (5-Ammoniopentyl)triphenylphosphonium dibromide combines cationic phosphonium and ammonium moieties, enabling mitochondrial membrane targeting in drug design .
Biological Activity
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide is a phosphonium salt that has garnered interest in biological research due to its potential therapeutic applications. This compound is particularly noted for its antiproliferative activity against various cancer cell lines, making it a subject of investigation in cancer biology and medicinal chemistry.
- IUPAC Name : (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide
- Molecular Formula : C18H20BrO2P
- Molecular Weight : 367.3 g/mol
- CAS Number : 125219-55-8
The biological activity of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide primarily involves its interaction with cellular membranes and mitochondria. The triphenylphosphonium (TPP) moiety is known for its ability to selectively accumulate in mitochondria, which can lead to enhanced cytotoxic effects on cancer cells. The compound is believed to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production, which is a mechanism often exploited in cancer therapy.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound on various human cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HST-116 (Colon Cancer) | 15 | Induces apoptosis via mitochondrial depolarization |
| A375 (Melanoma) | 20 | Triggers ROS production and cell cycle arrest |
| PC-3 (Prostate Cancer) | 25 | Inhibits DNA synthesis and promotes autophagic cell death |
| T-47D (Breast Carcinoma) | 30 | Disrupts mitochondrial function leading to apoptosis |
Case Studies
-
Study on Mitochondrial Accumulation :
A study investigated the accumulation of TPP derivatives in mitochondria and their subsequent effects on cell viability. The results indicated that the introduction of the ethoxycarbonyl group significantly enhanced the selectivity of the compound towards cancer cells while sparing normal cells, suggesting a potential for targeted therapy. -
Synergistic Effects with Chemotherapeutics :
Another study explored the synergistic effects of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide with conventional chemotherapeutic agents like doxorubicin. The combination treatment showed improved efficacy in inhibiting cancer cell growth compared to either agent alone, indicating its potential as a chemosensitizer. -
In Vivo Efficacy :
In vivo studies using animal models demonstrated that treatment with this phosphonium salt led to significant tumor regression without notable toxicity to surrounding healthy tissues. This suggests a favorable therapeutic index for future clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
